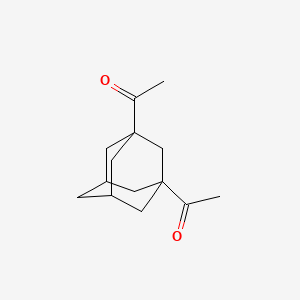

1,3-Diacetyladamantane

Beschreibung

1,3-Diacetyladamantane (systematic name: N,N'-(adamantane-1,3-diyl)diacetamide) is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound features two acetamido (-NHCOCH₃) groups at the 1- and 3-positions of the adamantane scaffold. Its synthesis typically involves acetylation of 1,3-diaminoadamantane, a precursor that can be functionalized to introduce polar groups for enhanced solubility and pharmaceutical utility .

Eigenschaften

IUPAC Name |

1-(3-acetyl-1-adamantyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-9(15)13-4-11-3-12(5-13)7-14(6-11,8-13)10(2)16/h11-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMDBHIWOLWLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Diacetyladamantane can be synthesized through the acylation of adamantane derivatives. One common method involves the reaction of adamantane-1,3-dicarbonyl dicarboxylic acid chloride with acetic anhydride in the presence of a catalyst. This reaction typically occurs under mild conditions, yielding this compound with a moderate yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acylation reactions using adamantane derivatives as starting materials. The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Diacetyladamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups to alcohols or other functional groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of adamantane-1,3-dicarboxylic acid.

Reduction: Formation of 1,3-dihydroxyadamantane.

Substitution: Formation of various substituted adamantane derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Diacetyladamantane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Diacetyladamantane and its derivatives often involves interactions with biological targets such as enzymes or receptors. The adamantane core provides a rigid and lipophilic scaffold that can enhance the binding affinity and specificity of the compound to its molecular targets. For example, adamantane derivatives are known to inhibit the function of certain ion channels and enzymes, leading to their therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1,3-diacetyladamantane and similar adamantane derivatives:

*Estimated based on molecular formula.

Physical and Chemical Properties

- Polarity and Solubility: The acetamido and formamido groups in this compound and its analogs increase polarity compared to non-polar derivatives like 1,3-dimethyladamantane. This enhances solubility in polar solvents (e.g., DMSO, methanol) .

- Thermal Stability : Methyl-substituted derivatives (e.g., 1,3-dimethyladamantane) exhibit higher volatility and lower melting points (<100°C) due to reduced hydrogen bonding, whereas acetamido derivatives are solids at room temperature .

- Bioactivity : Acetamido and formamido groups improve interactions with biological targets. For example, N-(3,5-dimethyladamantan-1-yl)formamide is a metabolite of memantine, a drug used for Alzheimer’s disease .

Pharmaceutical Relevance

- This compound: Potential use as a prodrug or intermediate for neurologically active compounds, leveraging its stability and slow hydrolysis in vivo.

- Memantine Derivatives : N-(3,5-Dimethyladamantan-1-yl)formamide () highlights the role of adamantane derivatives in modulating NMDA receptors .

- 1-Acetamido-3,5-dimethyladamantane : Studied for antiviral and anti-Parkinsonian properties due to structural similarity to amantadine .

Research Findings and Data

Key Research Insights

- Synthetic Efficiency : Diacetyladamantane derivatives require multi-step synthesis but offer tunable pharmacokinetics. For example, 1,3-adamantanediacetamide () is synthesized in 65–70% yield via acetylation under anhydrous conditions .

- Structure-Activity Relationships (SAR) :

- Safety Profiles : 1,3-Dimethyladamantane is classified as a flammable liquid (UN1993), requiring careful handling, while acetamido derivatives are generally safer due to lower volatility .

Comparative Data Table

*Estimated based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.